1-(Pyridin-2-yl)cyclopentanecarbaldehyde

Medicinal Chemistry Lead Optimization Physicochemical Profiling

1-(Pyridin-2-yl)cyclopentanecarbaldehyde (CAS 1211594-98-7) is a heterocyclic aldehyde featuring a pyridine ring and a cyclopentane carbaldehyde moiety. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis for constructing nitrogen-containing heterocycles and coordination complexes.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 1211594-98-7
Cat. No. B580950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)cyclopentanecarbaldehyde
CAS1211594-98-7
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESC1CCC(C1)(C=O)C2=CC=CC=N2
InChIInChI=1S/C11H13NO/c13-9-11(6-2-3-7-11)10-5-1-4-8-12-10/h1,4-5,8-9H,2-3,6-7H2
InChIKeyCHDBPIAXVQEAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)cyclopentanecarbaldehyde (CAS 1211594-98-7): Key Procurement Specifications for Heterocyclic Aldehyde Building Blocks


1-(Pyridin-2-yl)cyclopentanecarbaldehyde (CAS 1211594-98-7) is a heterocyclic aldehyde featuring a pyridine ring and a cyclopentane carbaldehyde moiety. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis for constructing nitrogen-containing heterocycles and coordination complexes . The compound is commercially available with purities of ≥95% to 98% from multiple vendors, with some suppliers providing batch-specific QC documentation including NMR, HPLC, and GC .

Pyridine-aldehyde synthon Enables coordination chemistry and nitrogen-heterocycle construction
Cyclopentane steric handle Imparts conformational rigidity distinct from acyclic or aromatic analogs
Batch-verified quality Multiple vendors offer QC documentation for research consistency

Why Generic Aldehyde Substitution Fails: Critical Differentiators for 1-(Pyridin-2-yl)cyclopentanecarbaldehyde Procurement


Generic substitution of 1-(pyridin-2-yl)cyclopentanecarbaldehyde with simpler aldehydes is not straightforward due to its unique combination of a pyridine nitrogen for metal coordination and a cyclopentane ring that imposes distinct steric constraints and lipophilicity. Unlike acyclic or monocyclic analogs, this compound offers a defined Fsp3 value of 0.455, a calculated LogP of 2.14, and a predicted density of 1.159 g/cm³, which directly influence its reactivity profile, solubility, and behavior in synthetic transformations .

Steric & Conformational Mismatch
Generic aldehydes lack the quaternary carbon, altering reaction sterics and product profiles.
Coordination Deficiency
Non-pyridine analogs offer only one HBA, limiting metal-binding modes.
Physicochemical Shift
Replacement aldehydes exhibit dissimilar Fsp3 and LogP, affecting downstream ADME properties.

Quantitative Evidence Guide: Differentiating 1-(Pyridin-2-yl)cyclopentanecarbaldehyde from Competing Aldehyde Building Blocks


Structural Complexity and Lipophilicity: Fsp3 and LogP Comparisons for Drug Design

1-(Pyridin-2-yl)cyclopentanecarbaldehyde exhibits a fraction of sp3-hybridized carbons (Fsp3) of 0.455, indicating a balanced level of three-dimensional complexity compared to completely planar aromatic aldehydes . Its calculated LogP of 2.14 suggests moderate lipophilicity, which can be advantageous for membrane permeability in drug discovery programs . In contrast, simpler heterocyclic aldehydes like pyridine-2-carboxaldehyde (Fsp3 ≈ 0.0; LogP ≈ 0.5) or cyclopentanecarbaldehyde (Fsp3 ≈ 0.83; LogP ≈ 1.5) present either too little or too much sp3 character and different lipophilicity profiles, potentially impacting downstream ADME properties of derived compounds.

Fsp3 & LogP
Data to verify
Fsp3 0.455, LogP 2.14 vs pyridine-2-carboxaldehyde ~0.0, ~0.5
Reported profile may support drug-like property screening.
Calculated parameters; experimental ADME validation needed.
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Metal Coordination Versatility: Bidentate Ligand Potential Enabled by Pyridine Nitrogen and Aldehyde Oxygen

The compound contains two hydrogen bond acceptors (HBA count = 2) from the pyridine nitrogen and the aldehyde oxygen, enabling bidentate coordination to metal ions or formation of Schiff bases with amines . This dual functionality is absent in cyclopentanecarbaldehyde, which lacks the pyridine nitrogen (HBA = 1), and in pyridine-2-carboxaldehyde, which lacks the conformational constraint of the cyclopentane ring. While direct comparative coordination constants are not available, the presence of two heteroatom binding sites is a class-level inference that expands its utility in catalyst design and metal-organic framework construction.

HBA Count
Class-level
2 (pyridine N, aldehyde O)
Supports bidentate coordination potential.
Coordination constants not directly reported.
Coordination Chemistry Catalysis Schiff Base Synthesis

Commercial Availability and Quality Documentation: Benchmarking Purity and QC Support

1-(Pyridin-2-yl)cyclopentanecarbaldehyde is offered by multiple vendors with purities ranging from 95% to 98+%, and some suppliers provide batch-specific analytical data including NMR, HPLC, and GC . In comparison, less common heterocyclic aldehydes may only be available in lower purity (e.g., 90-95%) or without supporting QC documentation. For example, cyclopentanecarbaldehyde is often sold at 98% purity, but the added complexity of the pyridine ring in the target compound justifies the need for verified purity to avoid side reactions in multi-step syntheses.

Purity & QC
Specification review
≥95% to 98+%; NMR, HPLC, GC
Batch-specific QC supports reproducible synthesis.
Verify supplier documentation per batch.
Chemical Procurement Quality Control Reproducible Synthesis

Steric and Conformational Effects: Cyclopentane Ring Impact on Reactivity and Product Profiles

The cyclopentane ring in 1-(pyridin-2-yl)cyclopentanecarbaldehyde introduces significant steric bulk and conformational constraints around the aldehyde functionality, which can influence reaction rates and product distributions in nucleophilic additions or condensations . Compared to pyridine-2-carboxaldehyde, which is essentially planar and conformationally flexible, the target compound exhibits a more rigid aldehyde environment. While specific kinetic data comparing reaction rates is unavailable, the class-level inference is that the increased steric hindrance can lead to improved stereoselectivity or altered reaction pathways in asymmetric synthesis.

Steric Profile
Class-level
Quaternary carbon α to aldehyde from cyclopentane ring
May influence stereoselectivity and reaction pathways.
Comparative kinetic data unavailable; reaction-specific validation needed.
Organic Synthesis Stereoselectivity Conformational Analysis

Recommended Application Scenarios for 1-(Pyridin-2-yl)cyclopentanecarbaldehyde (CAS 1211594-98-7) Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Fsp3 and Lipophilicity

Utilize 1-(pyridin-2-yl)cyclopentanecarbaldehyde as a building block for lead series where achieving an optimal Fsp3 (~0.45) and LogP (~2.1) is desirable for improved drug-like properties . The cyclopentane moiety introduces three-dimensionality without excessive hydrophobicity, making it a valuable alternative to purely aromatic or highly aliphatic aldehydes.

Synthesis of Bidentate Schiff Base Ligands for Transition Metal Catalysis

Employ this compound to generate Schiff bases with primary amines, leveraging its two hydrogen bond acceptors (pyridine nitrogen and aldehyde oxygen) for bidentate metal chelation . This can facilitate the development of novel catalysts for cross-coupling, oxidation, or polymerization reactions where steric and electronic tuning is required.

Construction of Sterically Demanding Heterocyclic Scaffolds

Incorporate the aldehyde into multi-step syntheses of complex heterocycles where the quaternary carbon adjacent to the aldehyde can enforce stereocontrol or alter reaction regioselectivity due to steric shielding . This is particularly relevant for the synthesis of spirocyclic or bridged nitrogen-containing ring systems.

Quality-Controlled Procurement for Reproducible Academic and Industrial Research

Source this compound from vendors offering verified purity (≥98%) and batch-specific analytical data (NMR, HPLC, GC) to ensure consistency in critical experiments and scale-up processes . The availability of such documentation supports rigorous scientific standards and simplifies troubleshooting.

Application
Selection Property
Validation Focus
Lead optimization (Fsp3/LogP)
Physicochemical profile balance
Verify calculated properties and drug-likeness
Bidentate ligand synthesis
Dual hydrogen bond acceptor capability
Metal chelation and catalytic performance
Sterically demanding heterocycle synthesis
Cyclopentane-derived steric bulk
Stereochemical and regiochemical outcomes
Quality-controlled research procurement
Verified purity and analytical QC data
Batch-specific reproducibility and troubleshooting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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